alpha-(Methoxyimino)furan-2-acetic acid

Overview

Description

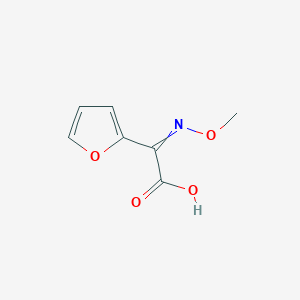

Alpha-(Methoxyimino)furan-2-acetic acid is a chemical compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It is known for its role as an intermediate in the synthesis of cefuroxime, a second-generation cephalosporin antibiotic . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.

Mechanism of Action

Target of Action

Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA), is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of cefuroxime, and by extension this compound, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .

Mode of Action

The compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell-wall assembly is arrested .

Biochemical Pathways

The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme . This alternative route to prepare SMIA from 2-furylhydroxymethylketone (2-FHMK) replaces the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials .

Pharmacokinetics

Cefuroxime, the final product, is known to have good bioavailability and is eliminated by the kidneys .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a wide range of Gram-positive and Gram-negative bacteria .

Biochemical Analysis

Biochemical Properties

Alpha-(Methoxyimino)furan-2-acetic acid is synthesized from 2-furylhydroxymethylketone (2-FHMK) using a biocatalyst . This biocatalyst replaces the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . Thiamine diphosphate (ThDP)-dependent enzymes are used in this process .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion from 2-FHMK by ThDP-dependent enzymes . These enzymes catalyze the synthesis of 2-FHMK, optimizing the process and improving the catalytic efficiency .

Temporal Effects in Laboratory Settings

In a laboratory setting, 63 g L −1 2-FHMK was produced in a 1-L reactor with a 96.2% yield and a 5.25 g L −1 h −1 space-time yield . This indicates that the biocatalytic synthesis of this compound from 2-FHMK is efficient and can be sustained over time .

Metabolic Pathways

This compound is involved in the metabolic pathway for the synthesis of cefuroxime . It is synthesized from 2-FHMK, which is produced from furfural and formaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-(Methoxyimino)furan-2-acetic acid can be synthesized through various methods. One common approach involves the reaction of 2-oxo-2-furanacetic acid with methoxyamine in an aqueous solution . The reaction is typically carried out in a microchannel reactor with light sources set to wavelengths between 360-485 nm, facilitating the oximation reaction. The retention time in the reactor is about 20-60 seconds, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to replace traditional chemical synthesis methods. For example, the biocatalytic synthesis of 2-furylhydroxymethylketone from furfural and formaldehyde using thiamine diphosphate-dependent enzymes has been optimized for large-scale production . This method is more cost-effective and environmentally friendly compared to conventional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Methoxyimino)furan-2-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Substitution: Substitution reactions can occur at the furan ring or the methoxyimino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Alpha-(Methoxyimino)furan-2-acetic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Industry: It is used in the production of various bioactive compounds and as a catalyst in organic reactions.

Comparison with Similar Compounds

Alpha-(Methoxyimino)furan-2-acetic acid can be compared with other similar compounds, such as:

2-Furylhydroxymethylketone: Another furan derivative used in the synthesis of bioactive molecules.

2-Furoic Acid: A simpler furan derivative with various industrial applications.

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of cefuroxime and other pharmaceuticals.

Biological Activity

Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-alpha-(Methoxyimino)furan-2-acetic acid, is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of cefuroxime, a broad-spectrum antibiotic. This article delves into its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Overview

- Chemical Formula : C₇H₇NO₄

- Molecular Weight : 169.13 g/mol

- CAS Number : 65866-86-6

The compound features a furan ring and a methoxyimino group, which contribute to its reactivity and biological properties. It has been investigated for various biological activities, particularly antimicrobial effects.

Target of Action

This compound functions primarily as an inhibitor of bacterial cell wall synthesis. Its mechanism involves:

- Inhibition of Transpeptidation : The compound inhibits the final transpeptidation step in peptidoglycan biosynthesis, crucial for maintaining bacterial cell wall integrity. This action leads to cell lysis and death of susceptible bacteria.

Biochemical Pathways

The compound is involved in the biosynthesis of 2-furylhydroxymethylketone (2-FHMK), a precursor to cefuroxime. The enzymatic conversion from 2-FHMK to cefuroxime is facilitated by Thiamine Diphosphate (ThDP)-dependent enzymes, highlighting its role in antibiotic synthesis.

Biological Activity

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial and antifungal activities, making it a candidate for further exploration in therapeutic applications.

- Potential Anti-inflammatory Effects : Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties, although more research is needed to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Exhibits antifungal properties | |

| Anti-inflammatory | Potential effects noted but unconfirmed | |

| Antibiotic Synthesis | Key intermediate in cefuroxime production |

Case Study: Cefuroxime Synthesis

In laboratory settings, this compound has been successfully utilized to synthesize cefuroxime with high yields. For instance, a study reported a yield of 96.2% when using 63 g L of 2-FHMK in a 1-L reactor. This demonstrates the compound's efficiency as a precursor in antibiotic production.

Pharmacokinetics

Cefuroxime, derived from this compound, is characterized by good bioavailability and is primarily eliminated via renal pathways. Understanding the pharmacokinetics of cefuroxime is crucial for optimizing its therapeutic use against bacterial infections.

Future Directions

Research into this compound continues to expand, with potential applications in:

- Drug Development : Exploration of its derivatives may lead to the development of new antibiotics with enhanced efficacy against resistant bacterial strains.

- Biochemical Research : Further studies on its biochemical properties could unveil additional therapeutic uses beyond antimicrobial activity.

Properties

IUPAC Name |

2-(furan-2-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCEVIJOQZWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869289 | |

| Record name | (Furan-2-yl)(methoxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65866-86-6 | |

| Record name | α-(Methoxyimino)-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65866-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(methoxyimino)furan-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.